(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene
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Overview
Description
(1S,4S,8R)-6-oxa-2-azatetracyclo[84002,404,8]tetradec-9-ene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene typically involves multiple steps, including cyclization reactions and the use of specific catalysts to achieve the desired stereochemistry. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of (1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene include other tetracyclic structures with different functional groups or stereochemistry. Examples include:
- This compound derivatives with different substituents.
- Other tetracyclic compounds with similar ring structures but different heteroatoms.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both oxygen and nitrogen heteroatoms within its tetracyclic framework. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene |
InChI |
InChI=1S/C12H17NO/c1-2-4-11-9(3-1)5-10-6-14-8-12(10)7-13(11)12/h5,10-11H,1-4,6-8H2/t10-,11-,12-,13?/m0/s1 |
InChI Key |
ZPKSZNSQGMXQBM-TXRDPFJMSA-N |
Isomeric SMILES |
C1CCC2=C[C@H]3COC[C@@]34CN4[C@H]2C1 |
Canonical SMILES |
C1CCC2=CC3COCC34CN4C2C1 |
Origin of Product |
United States |
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